molecular formula C23H21N7O3 B2890761 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1203081-12-2

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea

Cat. No.: B2890761
CAS No.: 1203081-12-2
M. Wt: 443.467
InChI Key: FJBBKQILULJULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a useful research compound. Its molecular formula is C23H21N7O3 and its molecular weight is 443.467. The purity is usually 95%.
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Biological Activity

The compound 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key functional groups:

  • Imidazole ring : A five-membered ring containing nitrogen that is known for its biological activity.
  • Pyrimidine ring : A six-membered ring that contributes to the compound's pharmacological properties.
  • Benzo[d][1,4]dioxin moiety : This structure may enhance bioactivity through specific interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Tumor Growth : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, it exhibited an IC50 value in the low micromolar range against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines.
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
    • It may also inhibit key signaling pathways involved in cell proliferation and survival, including the MAPK/ERK pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components. Modifications to the imidazole or pyrimidine rings can significantly alter potency and selectivity:

Structural ModificationEffect on Activity
Substitution on Imidazole RingIncreased potency against specific cancer types
Alteration of Dioxin MoietyVariations in solubility and bioavailability

Study 1: Cytotoxicity Testing

A study conducted on a series of derivatives based on this compound revealed that certain modifications led to enhanced cytotoxicity. The derivatives were tested against a panel of cancer cell lines including HeLa (cervical), MCF7 (breast), and A549 (lung). Results indicated that specific substitutions on the pyrimidine ring improved efficacy significantly.

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism by which this compound induces apoptosis. Using flow cytometry and Western blot analysis, researchers found that treatment with the compound resulted in increased reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O3/c1-15-25-21(13-22(26-15)30-9-8-24-14-30)27-16-2-4-17(5-3-16)28-23(31)29-18-6-7-19-20(12-18)33-11-10-32-19/h2-9,12-14H,10-11H2,1H3,(H,25,26,27)(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBBKQILULJULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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